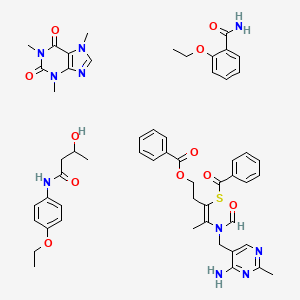
Butylon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylon, also known as this compound, is a useful research compound. Its molecular formula is C55H64N10O11S and its molecular weight is 1073.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Butylon (1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one) is structurally related to other synthetic cathinones and has been studied for its neuropharmacological effects. Research indicates that this compound acts as an effective uptake blocker at both dopamine transporters (DAT) and serotonin transporters (SERT), suggesting its potential for abuse due to increased dopamine levels in the brain .
Neuropharmacological Insights
- Mechanism of Action : this compound elevates extracellular dopamine levels and stimulates motor activity in animal models, indicating its stimulant nature .
- Comparative Efficacy : While this compound and its analogs like pentylone share similar structures, they exhibit different affinities for DAT and SERT, impacting their pharmacological profiles .
Forensic Science Applications
In forensic science, this compound's identification is crucial due to its presence in recreational drug markets. The development of analytical techniques for detecting this compound in seized substances is vital for law enforcement agencies.
Case Studies in Forensic Identification
- A study utilized mass spectrometry to differentiate between this compound and its isomers, improving the accuracy of substance identification in forensic laboratories .
- The Expert Algorithm for Substance Identification (EASI) has been applied to mass spectra of synthetic cathinones, including this compound, aiding forensic scientists in distinguishing between similar compounds effectively .
Potential Therapeutic Uses
While primarily known as a stimulant with abuse potential, there are ongoing discussions regarding the therapeutic implications of this compound and similar compounds.
Research Directions
Data Tables
The following tables summarize key findings related to this compound's pharmacological effects and forensic applications.
| Study | Methodology | Findings |
|---|---|---|
| In vitro assays | This compound acts as a DAT blocker and SERT substrate. | |
| Mass spectrometry | Enhanced identification accuracy of this compound among similar compounds. |
| Application Area | Details |
|---|---|
| Pharmacology | Stimulant properties affecting dopamine and serotonin levels. |
| Forensic Science | Identification in seized drug samples using advanced algorithms. |
| Therapeutics | Potential future applications in mental health treatments. |
Propiedades
Número CAS |
8067-11-6 |
|---|---|
Fórmula molecular |
C55H64N10O11S |
Peso molecular |
1073.2 g/mol |
Nombre IUPAC |
[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate;2-ethoxybenzamide;N-(4-ethoxyphenyl)-3-hydroxybutanamide;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C26H26N4O4S.C12H17NO3.C9H11NO2.C8H10N4O2/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20;1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14;1-2-12-8-6-4-3-5-7(8)9(10)11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29);4-7,9,14H,3,8H2,1-2H3,(H,13,15);3-6H,2H2,1H3,(H2,10,11);4H,1-3H3/b23-18-;;; |
Clave InChI |
JNDDXAUSKFKLLR-DFHCBJLBSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C)O.CCOC1=CC=CC=C1C(=O)N.CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
SMILES isomérico |
CCOC1=CC=C(C=C1)NC(=O)CC(C)O.CCOC1=CC=CC=C1C(=O)N.CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOC(=O)C2=CC=CC=C2)\SC(=O)C3=CC=CC=C3)/C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)CC(C)O.CCOC1=CC=CC=C1C(=O)N.CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Sinónimos |
ucetin, caffeine, dibenzoylthiamine, ethenzamide drug combination Butylon caffeine - bucetin - dibenzoylthiamine - ethenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















